

# The In Vivo Pharmacokinetics and Metabolism of Centchroman: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Centchroman**, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India.[1][2] It is clinically used as a once-a-week oral contraceptive and is also investigated for the treatment of dysfunctional uterine bleeding, mastalgia, and fibroadenoma.[1][3] A thorough understanding of its in vivo pharmacokinetics and metabolism is crucial for its continued development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **Centchroman**, supported by quantitative data, detailed experimental protocols, and visual diagrams.

## **Pharmacokinetics**

**Centchroman** is well-absorbed orally, with its pharmacokinetic profile being dose-dependent. [4] The concentration-time profile in humans is best described by a two-compartment open model with bi-exponential disposition.[4]

## **Absorption**

Following oral administration, **Centchroman** reaches peak plasma concentrations (Cmax) within 4 to 8 hours in both rats and humans.[3][5] Studies in healthy female subjects have shown that the Cmax and the area under the curve (AUC) are dose-dependent, indicating first-



order absorption.[4] Repeated dosing does not appear to alter the Cmax or Tmax, suggesting no accumulation of the drug in the body with continued use.[3]

## **Distribution**

**Centchroman** exhibits extensive tissue distribution. In female rats, tissue-to-plasma concentration ratios were found to be significantly high, with the lung showing a ratio greater than 200, and the spleen, liver, and adipose tissue having ratios over 100.[5] The uterus also showed a notable accumulation with a ratio exceeding 40.[5] The volume of distribution in healthy female subjects was determined to be  $1420 \pm 478$  L, further indicating significant distribution into tissues.[4]

### Metabolism

The primary metabolic pathway for **Centchroman** is demethylation in the liver to its active metabolite, 7-desmethyl **centchroman** (DMC).[3][5] This metabolite is also pharmacologically active and contributes to the overall effect of the drug.[3] High tissue-to-plasma concentration ratios of DMC, even greater than the parent drug, suggest a high affinity of the metabolite for tissues.[5]

### **Excretion**

Elimination of **Centchroman** and its metabolites occurs primarily through feces.[2] In rats, approximately 26% of the administered dose is excreted unchanged in the feces, indicating extensive metabolism.[6] The terminal elimination half-life of **Centchroman** in human females is approximately  $165 \pm 49$  hours, highlighting its long residence time in the body.[4][7] The mean residence time of **Centchroman** and its metabolite DMC is highest in the liver and uterus in rats.[5]

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Centchroman** and its active metabolite, 7-desmethyl **centchroman** (DMC), from various in vivo studies.

Table 1: Pharmacokinetic Parameters of **Centchroman** in Female Rats after a Single Oral Dose



Parameter	Centchroman	7-desmethyl centchroman (DMC)	Reference
Dose	12.5 mg/kg	-	[5]
Peak Tissue Level (Tmax)	8 - 12 hours	8 - 24 hours	[5]
Plasma Half-life (t½)	24.1 hours	36.6 hours	[5]
Mean Residence Time (Plasma)	37.7 hours	48.2 hours	[5]
Mean Residence Time (Liver)	78.4 hours	133.7 hours	[5]
Mean Residence Time (Uterus)	72.7 hours	122 hours	[5]

Table 2: Pharmacokinetic Parameters of **Centchroman** in Healthy Female Subjects after a Single Oral Dose

Parameter	30 mg Dose	60 mg Dose	Reference
Cmax	55.53 ± 15.45 μg/L	Approx. double the 30mg dose Cmax	[3][4]
Tmax	5.18 ± 1.78 hours	4 - 8 hours	[3][4]
Terminal Elimination Half-life (t½)	165 ± 49 hours	Not significantly different from 30mg dose	[4]
Clearance (CL)	6.17 ± 1.67 L/h	Not significantly different from 30mg dose	[4]
Volume of Distribution (Vd)	1420 ± 478 L	Not significantly different from 30mg dose	[4]



# Experimental Protocols In Vivo Pharmacokinetic Study in Rats

Objective: To determine the tissue distribution and pharmacokinetics of **Centchroman** and its 7-desmethyl metabolite (DMC) in female rats.[5]

Animal Model: Young female Sprague-Dawley rats.[8]

Dosing: A single oral dose of 12.5 mg/kg **Centchroman**.[5]

Sample Collection: Plasma, liver, lung, spleen, uterus, and adipose tissue were collected at various time intervals up to 14 days post-dosing.[5]

#### Sample Analysis:

- Homogenization: Tissue samples were homogenized.
- Extraction: Centchroman and DMC were extracted from plasma and tissue homogenates.
- Quantification: A reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection was used for the simultaneous determination of Centchroman and DMC.[5] The assay was validated for accuracy, precision, and inter- and intra-assay variability.[5] The limit of quantitation was 2 ng/mL in plasma and 10 ng/g in tissues for Centchroman, and 5 ng/mL in plasma and 20 ng/g in tissues for DMC.[5]

## **Clinical Pharmacokinetic Study in Humans**

Objective: To assess the pharmacokinetics of **Centchroman** in healthy female subjects.[4]

Study Population: Healthy female volunteers.[4]

Dosing: A single oral dose of 30 mg **Centchroman**.[4]

Sample Collection: Serum samples were collected at various time points after drug administration.[4]

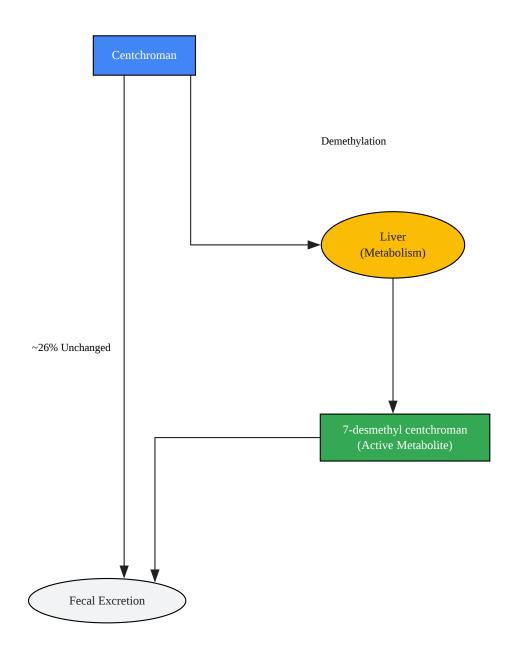
Sample Analysis:



- Extraction: **Centchroman** was extracted from serum samples.
- Quantification: A validated high-performance liquid chromatography (HPLC) method was used to determine the concentration of **Centchroman** in the serum samples.[8]

# Visualizations Metabolic Pathway of Centchroman



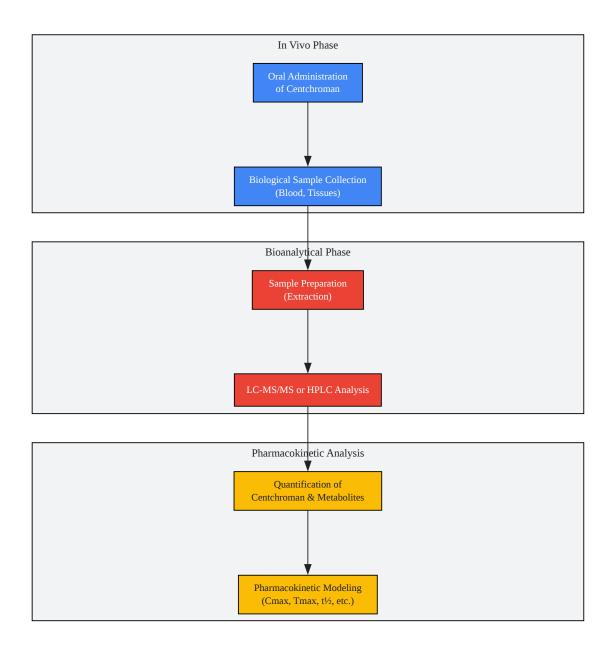


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Caption: Metabolic conversion of **Centchroman** to its active metabolite.

# **Experimental Workflow for Pharmacokinetic Analysis**





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Caption: Workflow for in vivo pharmacokinetic studies of **Centchroman**.



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